4-(3-Nitrophenyl)-1,2,3-thiadiazole-5-carboxylic acid
Description
Properties
Molecular Formula |
C9H5N3O4S |
|---|---|
Molecular Weight |
251.22 g/mol |
IUPAC Name |
4-(3-nitrophenyl)thiadiazole-5-carboxylic acid |
InChI |
InChI=1S/C9H5N3O4S/c13-9(14)8-7(10-11-17-8)5-2-1-3-6(4-5)12(15)16/h1-4H,(H,13,14) |
InChI Key |
YHUPMUYCQULLNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(SN=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitrophenyl)-1,2,3-thiadiazole-5-carboxylic acid typically involves the reaction of 3-nitrobenzoyl chloride with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3-Nitrophenyl)-1,2,3-thiadiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of esters or amides.
Scientific Research Applications
4-(3-Nitrophenyl)-1,2,3-thiadiazole-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-(3-Nitrophenyl)-1,2,3-thiadiazole-5-carboxylic acid largely depends on its application. In medicinal chemistry, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The nitrophenyl group can participate in electron transfer reactions, while the thiadiazole ring can interact with metal ions or other biomolecules, influencing their activity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
Table 1: Key Properties of Selected Thiadiazole Derivatives
*Lipophilicity inferred from substituent polarity. Nitro groups reduce logP compared to alkyl/aryl groups .
Key Observations:
- Solubility and Polarity: The nitro group in this compound reduces water solubility compared to alkyl-substituted analogues (e.g., ethyl or methyl derivatives) due to increased molecular weight and polarity-driven aggregation .
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
Key Observations:
- Nitro-substituted aromatic systems (e.g., 3-nitrophenyl) may enhance antimicrobial activity by participating in electron transfer processes or disrupting microbial membranes .
- In contrast, alkyl-substituted derivatives (e.g., 4-ethyl or 4-methyl) show variable activity depending on functional group modifications (e.g., hydrazide vs. carboxylic acid) .
Biological Activity
4-(3-Nitrophenyl)-1,2,3-thiadiazole-5-carboxylic acid is a compound belonging to the thiadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. The presence of both nitrogen and sulfur in its structure contributes to its pharmacological potential. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Thiadiazole derivatives have shown significant antimicrobial properties. A study indicated that compounds similar to this compound exhibited potent activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.91 to 62.5 µg/mL against Gram-positive bacteria .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus ATCC 25923 | 15 |
| Escherichia coli ATCC 25922 | 30 | |
| Pseudomonas aeruginosa ATCC 27853 | 25 |
Anticancer Activity
Research has demonstrated that thiadiazole derivatives can induce apoptosis in cancer cells. The compound has been investigated for its effects on various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). In vitro studies showed that treatment with the compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent .
Table 2: Anticancer Activity of Thiadiazole Derivatives
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 20 | Induction of apoptosis |
| MCF-7 (Breast) | 15 | Cell cycle arrest and apoptosis |
Anti-inflammatory Properties
Thiadiazoles have also been noted for their anti-inflammatory effects. Studies indicate that these compounds inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests that they may be useful in treating inflammatory diseases .
Case Studies
- Case Study on Antimicrobial Efficacy : A study involving the synthesis of various thiadiazole derivatives demonstrated that those with nitro groups exhibited enhanced antibacterial activity compared to their non-nitro counterparts. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
- Case Study on Cancer Treatment : In a preclinical trial, derivatives similar to this compound were tested against human cancer cell lines. Results showed a dose-dependent decrease in cell proliferation and an increase in apoptotic markers, indicating potential for further development as anticancer agents .
Q & A
Q. What are the optimal synthetic routes for preparing 4-(3-Nitrophenyl)-1,2,3-thiadiazole-5-carboxylic acid with high purity?
- Methodological Answer : The synthesis typically involves coupling a 3-nitrophenyl moiety to a thiadiazole-carboxylic acid scaffold. Key steps include:
- Cyclocondensation : Reacting thiosemicarbazides with nitrophenyl-substituted precursors under acidic conditions to form the thiadiazole ring.
- Carboxylic Acid Functionalization : Oxidation or hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using NaOH/H₂O or LiOH/THF systems .
- Yield Optimization : Ultrasound-assisted synthesis can enhance reaction rates and yields (e.g., 15–20% improvement compared to traditional heating) by improving mass transfer and reducing side reactions .
Critical Parameters :
| Factor | Impact |
|---|---|
| Solvent (DMF vs. THF) | DMF increases polarity, aiding nitro-group reactivity |
| Temperature (80–100°C) | Higher temps accelerate cyclization but risk decomposition |
| Catalyst (e.g., PTSA) | Improves regioselectivity of nitrophenyl substitution |
Q. How can X-ray crystallography confirm the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL refinement is the gold standard. Key steps include:
- Crystal Growth : Slow evaporation from DMSO/EtOH mixtures yields diffraction-quality crystals.
- Data Collection : High-resolution datasets (≤ 0.8 Å) are collected at low temperatures (100 K) to minimize thermal motion artifacts.
- Refinement : SHELXL resolves electron density maps, confirming the nitro group orientation and thiadiazole ring planarity. Displacement parameters validate absence of disorder .
Example Metrics :
| Parameter | Value |
|---|---|
| R-factor | < 0.05 |
| C–N bond length (thiadiazole) | 1.31 Å ± 0.02 |
| Dihedral angle (nitrophenyl-thiadiazole) | 12.5° |
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ variability in enzyme inhibition assays) arise from:
- Purity Issues : HPLC-MS analysis (≥ 98% purity) is essential; nitro-group reduction byproducts can skew results .
- Assay Conditions : Buffer pH (e.g., phosphate vs. Tris) affects protonation states. Standardize using:
| Condition | Recommendation |
|---|---|
| pH | 7.4 (mimic physiological) |
| Ionic Strength | 150 mM NaCl |
- Orthogonal Validation : Combine fluorescence quenching with surface plasmon resonance (SPR) to confirm binding constants (Kd) .
Q. What experimental approaches elucidate interactions between this compound and biological targets?
- Methodological Answer : Mechanistic studies employ:
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for protein-ligand interactions. For example, entropy-driven binding (ΔS > 0) suggests hydrophobic interactions with kinase active sites .
- Molecular Dynamics (MD) Simulations : Predict stability of the nitro group in hydrogen-bonding networks (e.g., with ATP-binding pockets). Simulations >100 ns correlate with experimental Kd values .
- Fluorescence Anisotropy : Tracks conformational changes in DNA upon ligand intercalation. A 30% anisotropy increase indicates strong groove binding .
Case Study : Competitive inhibition of COX-2 was confirmed via:
| Technique | Result |
|---|---|
| SPR | Kd = 12 nM |
| ITC | ΔH = −18.5 kJ/mol |
| MD Simulation | Stable binding over 150 ns |
Data Contradiction Analysis
Q. How to address conflicting solubility profiles in different solvent systems?
- Methodological Answer : Solubility variations (e.g., DMSO vs. aqueous buffers) stem from:
- Protonation State : The carboxylic acid group (pKa ≈ 3.5) ionizes in pH > 5, increasing aqueous solubility. Use potentiometric titration to map pH-solubility profiles .
- Co-solvency : Ethanol/water (1:1 v/v) increases solubility 5-fold compared to pure water.
Experimental Design :
| Solvent System | Solubility (mg/mL) |
|---|---|
| DMSO | 45 ± 2 |
| PBS (pH 7.4) | 1.2 ± 0.3 |
| Ethanol/water | 6.1 ± 0.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
